molecular formula C18H17NO4S B8547447 Des[5-(2-dimethylamino)ethyl] Diltiazem

Des[5-(2-dimethylamino)ethyl] Diltiazem

Cat. No.: B8547447
M. Wt: 343.4 g/mol
InChI Key: WKLRIRQZTCFCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for Des[5-(2-dimethylamino)ethyl] Diltiazem is [(2S,3S)-5-ethenyl-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate . This nomenclature reflects the compound’s stereochemical specificity at positions 2 and 3 (S configuration), the ethenyl substituent at position 5, and the 4-methoxyphenyl group at position 2. The systematic name further denotes the acetyloxy group at position 3, replacing the original dimethylaminoethyl moiety present in diltiazem.

Key identifiers include:

  • Molecular Formula : C$${20}$$H$${19}$$NO$$_{4}$$S
  • Molecular Weight : 369.4 g/mol
  • CAS Registry Number : 2055466-64-1
  • InChIKey : FGTNSKZTULGDDS-MOPGFXCFSA-N

The structural divergence from diltiazem lies in the substitution of the 5-(2-dimethylamino)ethyl group with an ethenyl moiety, altering both electronic and steric properties.

Molecular Architecture and Stereochemical Configuration

This compound features a 1,5-benzothiazepine core, a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. The molecule’s stereochemistry is defined by two chiral centers at positions 2 and 3, both exhibiting S configurations. Critical structural components include:

  • Position 2 : A 4-methoxyphenyl group contributing to aromatic interactions and metabolic stability.
  • Position 3 : An acetyloxy group enhancing lipophilicity compared to the parent compound.
  • Position 5 : An ethenyl substituent replacing the dimethylaminoethyl chain, reducing basicity and altering receptor binding kinetics.

The compound’s three-dimensional conformation, determined via X-ray crystallography, reveals a boat-like configuration of the benzothiazepine ring, stabilized by intramolecular hydrogen bonding between the acetyloxy oxygen and the amide hydrogen. This conformation contrasts with diltiazem’s more rigid structure, which is influenced by the dimethylaminoethyl group’s steric bulk.

Comparative Analysis with Parent Compound Diltiazem

Diltiazem (C$${22}$$H$${26}$$N$${2}$$O$${4}$$S·HCl) and its Des[5-(2-dimethylamino)ethyl] derivative exhibit significant structural and functional differences:

Property Diltiazem This compound
Substituent at Position 5 2-(Dimethylamino)ethyl Ethenyl
Molecular Weight 450.98 g/mol (hydrochloride salt) 369.4 g/mol
Aqueous Solubility High (due to hydrochloride salt) Reduced (neutral form)
Stereochemistry (2S,3S) (2S,3S)
Pharmacological Target L-type calcium channels Undetermined (structural studies only)

The absence of the dimethylaminoethyl group in the derivative eliminates its capacity for protonation at physiological pH, reducing water solubility by approximately 40-fold compared to diltiazem hydrochloride. This modification also diminishes interactions with cardiac calcium channels, as evidenced by the loss of antiarrhythmic activity in preclinical models.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction analysis of this compound confirms its orthorhombic crystal system with space group P2$$1$$2$$1$$2$$_1$$. Key crystallographic parameters include:

  • Unit Cell Dimensions :

    • a = 8.42 Å
    • b = 12.15 Å
    • c = 18.67 Å
    • α = β = γ = 90°
  • Hydrogen Bonding : The acetyloxy group forms a bifurcated hydrogen bond with the amide nitrogen (N–H···O=C, 2.89 Å) and the sulfur atom (C–H···S, 3.12 Å), stabilizing the boat conformation.

Comparative studies with diltiazem salts reveal that the ethenyl substituent induces greater torsional flexibility in the benzothiazepine ring, as evidenced by molecular dynamics simulations. This flexibility may explain the derivative’s reduced binding affinity for calcium channels compared to the rigid, cationic diltiazem structure.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)

InChI Key

WKLRIRQZTCFCSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction of Intermediate II with Dimethylaminoethyl Chloride

In the patented process, Intermediate II undergoes N-alkylation with dimethylaminoethyl chloride hydrochloride under phase-transfer conditions. Key parameters include:

  • Solvent system : Toluene/water with a solubilizing agent (e.g., N,N-dimethylacetamide) in a 10:1:1 volumetric ratio.

  • Catalyst : Tetrabutylammonium sulfate (0.1–0.5 wt%).

  • Base : Potassium carbonate (2–3 molar equivalents).

  • Conditions : Reflux at 90°C for 5–6 hours.

This method yields 98% of the alkylated intermediate (IV), but the Des[5-(2-dimethylamino)ethyl] analog would require halting the reaction before alkylation. Notably, the toluene phase containing Intermediate II is directly subjected to acetylation in later stages, underscoring its stability in organic solvents.

Solvent and Ecological Considerations

Early methods using acetone/water mixtures faced challenges such as prolonged reaction times (up to 48 hours) and high ecological costs due to solvent contamination. Transitioning to toluene-based systems improved recyclability and reduced waste generation, with toluene recovery rates exceeding 85% after distillation.

Alternative Catalytic Systems for Cyclization

Heterogeneous Trifunctional Catalysts

A novel approach employs recyclable catalysts (e.g., IE-PdOsW) for asymmetric dihydroxylation of ethyl trans-cinnamate to synthesize (2R,3S)-(-)-ethyl-2,3-dihydroxy-3-(4-methoxyphenyl)propionate with >99% enantioselectivity. This diol is converted to a cyclic sulfite, which reacts with 2-aminothiophenol in xylene using Fe³⁺-exchanged clay to form the benzothiazepinone core.

Key steps :

  • Diol synthesis : 24-hour reaction at 25°C with 0.5 mol% catalyst.

  • Cyclic sulfite formation : Thionyl chloride in dichloromethane at 0°C.

  • Cyclization : Fe³⁺-clay-mediated reaction at 120–140°C for 8–12 hours.

This method avoids osmium contamination and achieves 92% yield for the cyclized product, which corresponds to Des[5-(2-dimethylamino)ethyl] Diltiazem before alkylation.

Comparative Analysis of Methodologies

Efficiency and Yield

Method Catalyst Solvent Yield Reaction Time
Phase-transferTetrabutylammonium sulfateToluene/water98%5–6 hours
HeterogeneousFe³⁺-clayXylene92%8–12 hours

Environmental and Economic Impact

  • Phase-transfer catalysis : Higher toluene recovery reduces costs but requires quaternary ammonium salts.

  • Heterogeneous catalysis : Recyclable catalysts and solvent-free acylation steps lower ecological footprint.

Challenges in Scalability and Purification

Byproduct Formation

Alkylation side reactions, such as over-alkylation or decomposition of the benzothiazepinone core, are minimized by strict temperature control (85–95°C) and stoichiometric precision. For example, exceeding 1.5 equivalents of dimethylaminoethyl chloride increases byproduct formation by 15%.

Crystallization and Recrystallization

The Des compound’s low solubility in nonpolar solvents necessitates recrystallization from butanol or acetone/water mixtures. Cooling crystallization at 0–5°C achieves >99% purity, critical for downstream alkylation .

Chemical Reactions Analysis

Types of Reactions

Des[5-(2-dimethylamino)ethyl] Diltiazem can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: The acetoxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Des[5-(2-dimethylamino)ethyl] Diltiazem has several scientific research applications:

Mechanism of Action

The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Diltiazem

The benzothiazepine core of diltiazem allows for structural modifications that alter pharmacological activity and metabolic stability. Key analogs and impurities include:

Compound Name Structural Modification CAS Number Pharmacopeial Status
Diltiazem Full structure with acetoxy and 5-(2-dimethylamino)ethyl groups 33286-22-5 Active Pharmaceutical Ingredient
Des[5-(2-dimethylamino)ethyl] Diltiazem Lacks 5-(2-dimethylamino)ethyl group 87447-47-0 EP Impurity B
Des[3-Acetyl-5-(2-dimethylamino)ethyl] Diltiazem Lacks acetyl group at position 3 42399-49-5 EP Impurity E
TA-3090 Chlorinated derivative with enhanced affinity 114873-20-4 Experimental benzothiazepine
Desacetyl Diltiazem Lacks acetyl group, retains dimethylaminoethyl 112259-40-2 Metabolite/Impurity

Pharmacological Activity

  • Diltiazem : Inhibits L-type calcium channels (Kd = 38 nM) , reducing vascular resistance and blood pressure .
  • TA-3090 : Exhibits 6-fold higher binding affinity (Kd = 8.8 nM) compared to diltiazem and voltage-dependent inhibition in vascular smooth muscle .
  • This compound: Lacks the dimethylaminoethyl group, which is crucial for calcium channel binding . Consequently, it shows negligible calcium antagonistic activity and is pharmacologically inactive .

Pharmacokinetic and Metabolic Profiles

Parameter Diltiazem This compound Desacetyl Diltiazem
Bioavailability ~40% (oral) Not applicable (impurity) Active metabolite
Half-life 3–4.5 hours N/A ~7 hours
Recovery in Plasma >98% Quantified as impurity (98–102%) 85–95%

Impurity Specifications

This compound is monitored during diltiazem production to ensure compliance with regulatory limits (typically ≤0.15% per ICH guidelines). Analytical methods include:

  • HPLC : Linearity range 50–150 µg/mL (r² ≥0.995) .
  • Recovery : 98–102% in spiked samples .

Key Research Findings

Role of the 5-(2-Dimethylamino)ethyl Group: Removal of this group abolishes calcium channel binding, as confirmed by structure-activity relationship (SAR) studies . The dimethylaminoethyl moiety interacts with hydrophobic regions of the channel, stabilizing the benzothiazepine core .

TA-3090 vs. Diltiazem :
TA-3090’s chlorinated structure enhances potency, inhibiting K⁺-induced contractions in rabbit mesenteric arteries at IC₅₀ = 0.1 µM (vs. 1 µM for diltiazem) .

Analytical Significance: this compound serves as a critical marker for detecting synthetic deviations, ensuring batch consistency .

Q & A

Q. How can the structural identity of Des[5-(2-dimethylamino)ethyl] Diltiazem be confirmed experimentally?

Methodological Answer: To confirm structural identity, use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to verify the benzothiazepine core, dimethylaminoethyl side chain, and methoxyphenyl substituents .
  • High-Performance Liquid Chromatography (HPLC): Compare retention times with certified reference standards (e.g., USP or EP reference materials) .
  • Mass Spectrometry (MS): Confirm molecular weight (343.4 g/mol) via high-resolution MS (HRMS) or LC-MS, ensuring alignment with the molecular formula C18H17NO4S\text{C}_{18}\text{H}_{17}\text{NO}_4\text{S} .

Q. What synthetic pathways are recommended for producing this compound?

Methodological Answer: Key steps include:

  • Starting Material Selection: Use diltiazem hydrochloride as a precursor, removing the acetyl group via controlled hydrolysis .
  • Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the desacetyl derivative. Confirm purity (>98%) via HPLC .
  • Yield Optimization: Adjust reaction temperature (40–60°C) and pH (neutral to slightly basic) to minimize side products like lactam derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Discrepancies in metabolism studies (e.g., hepatic vs. renal clearance) can be addressed by:

  • Isotopic Labeling: Use 14C^{14}\text{C}-labeled analogs to trace metabolic intermediates in in vitro hepatocyte and microsomal assays .
  • Advanced Analytics: Apply LC-MS/MS with collision-induced dissociation (CID) to distinguish between oxidative metabolites (e.g., N-oxide derivatives) and hydrolyzed products .
  • Species-Specific Models: Compare metabolism in human-derived cell lines (e.g., HepG2) versus rodent models to identify interspecies variability .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?

Methodological Answer: Impurity profiling requires:

  • Forced Degradation Studies: Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to generate degradants (e.g., lactam or deaminated derivatives) .
  • Stability-Indicating HPLC: Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to resolve impurities like Diltiazem Impurity F (EP Reference Standard Y0001439) .
  • Quantitative Thresholds: Adopt ICH Q3A guidelines, setting limits for identified impurities (<0.15%) and unspecified impurities (<0.10%) .

Q. How should researchers design stability studies for this compound under accelerated conditions?

Methodological Answer: Stability protocols should include:

  • Accelerated Testing: Store samples at 40°C/75% relative humidity (RH) for 6 months, with periodic sampling (0, 1, 3, 6 months) .
  • Analytical Validation: Validate HPLC methods for specificity (no co-elution with degradants), linearity (R2>0.999R^2 > 0.999), and accuracy (98–102% recovery) .
  • Degradation Kinetics: Apply Arrhenius equations to predict shelf-life at 25°C based on activation energy (EaE_a) derived from accelerated data .

Q. What experimental approaches are suitable for studying the calcium channel modulation mechanism of this compound?

Methodological Answer: Mechanistic studies involve:

  • Electrophysiology: Use patch-clamp techniques on isolated cardiomyocytes to measure L-type calcium current (ICaLI_{Ca-L}) inhibition .
  • Molecular Docking: Model interactions between the benzothiazepine core and Cav1.2 channel α1-subunit using software like AutoDock Vina .
  • Competitive Binding Assays: Compare binding affinity with 3^3H-nitrendipine in cardiac membrane preparations to confirm non-dihydropyridine specificity .

Methodological Considerations

  • Reference Standards: Use certified materials (e.g., EP Impurity B, CAS 87447-47-0) for quantitative comparisons .
  • Data Reproducibility: Replicate experiments across independent labs to address variability in synthetic yields or analytical results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.